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7-Methyl-7-deaza-2'-deoxyguanosine

DNA Thermodynamics Oligonucleotide Synthesis Structural Biology

Researchers studying N7-guanine methylation face the challenge that the natural lesion, N7-methyl-dG, spontaneously depurinates, making it impractical for reproducible in vitro studies. 7-Methyl-7-deaza-2'-deoxyguanosine (7Me7CdG) solves this as a glycosylic-bond-stable, noncharged analog suitable for solid-phase DNA synthesis. Key differentiation evidence: 1. Resists spontaneous depurination during synthesis and handling, enabling defined lesion-containing DNA substrates. 2. Recapitulates polymerase stalling with Klenow fragment, unlike the methyl-lacking c7Gd analog. 3. Retains partial Fpg glycosylase cleavage, contrasting with the completely resistant 9-deaza analog, allowing nuanced enzyme recognition studies. Supplied as a white to off-white solid, hygroscopic, stored at -20°C under inert atmosphere for maximum stability.

Molecular Formula C12H16N4O4
Molecular Weight 280.28 g/mol
Cat. No. B13403780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-7-deaza-2'-deoxyguanosine
Molecular FormulaC12H16N4O4
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESCC1=CN(C2=C1C(=O)NC(=N2)N)C3CC(C(O3)CO)O
InChIInChI=1S/C12H16N4O4/c1-5-3-16(8-2-6(18)7(4-17)20-8)10-9(5)11(19)15-12(13)14-10/h3,6-8,17-18H,2,4H2,1H3,(H3,13,14,15,19)/t6-,7+,8+/m0/s1
InChIKeyAAHCLSWQJPSQPT-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-7-deaza-2'-deoxyguanosine: Overview


7-Methyl-7-deaza-2'-deoxyguanosine (7Me7CdG) is a synthetic purine nucleoside analog featuring a carbon-for-nitrogen substitution at the 7-position of the guanine base, creating a 7-deazapurine scaffold, combined with an N7-methyl group [1]. This dual modification yields a glycosylic-bond-stable, noncharged analogue of the naturally occurring DNA lesion 2'-deoxy-7-methylguanosine (N7-methyl-dG) . Unlike its labile natural counterpart, 7Me7CdG resists spontaneous depurination, making it a viable chemical probe for investigating the biological consequences of N7-guanine methylation in DNA replication and repair [2].

Stable chemical probe for N7-methylguanine lesion studies
Compatible with solid-phase oligonucleotide synthesis
Substrate for DNA polymerases and repair glycosylases

Why 7-Methyl-7-deaza-2'-deoxyguanosine Is Irreplaceable


Generic substitution fails because 7Me7CdG occupies a precise niche defined by differential duplex stability, enzyme processing, and DNA repair protein recognition. While unsubstituted 7-deaza-dG (c7Gd) improves PCR amplification of GC-rich templates by reducing secondary structure, it lacks the N7-methyl group that defines the biologically relevant lesion [1]. Conversely, natural N7-methyl-dG is chemically unstable, rendering it impractical for many in vitro studies [2]. Another analog, N7-methyl-9-deaza-dG (7Me9CdG), exhibits distinct behavior with DNA glycosylases, being completely resistant to Fpg cleavage, whereas 7Me7CdG retains partial recognition [3]. The quantitative evidence below demonstrates that 7Me7CdG's unique profile is essential for experiments where both lesion identity and moderate biological recognition are required.

Substitute
Key mismatch
7-deaza-dG (c7Gd)
Lacks N7-methyl group; does not model methylation effects
N7-methyl-dG (natural)
Chemically unstable; spontaneous depurination limits experimental use
N7-methyl-9-deaza-dG (7Me9CdG)
Fully resistant to Fpg cleavage; lacks partial recognition phenotype

Quantitative Differentiation of 7-Methyl-7-deaza-2'-deoxyguanosine


Enhanced Duplex Stability vs. 7-Deaza-dG

7Me7CdG stabilizes B-DNA duplexes relative to the non-methylated analog 7-deaza-2'-deoxyguanosine (c7Gd). This is a direct consequence of the 7-methyl group, which introduces favorable stacking interactions without inducing the B-to-Z transition observed with 2'-deoxy-7-methylguanosine [1].

Duplex Stability
Reported
Positive ΔTm vs c7Gd (sequence-dependent)
Supports predictable hybridization thermodynamics for probe design
Sequence context may influence stabilization magnitude
DNA Thermodynamics Oligonucleotide Synthesis Structural Biology

Reduced DNA Polymerase Turnover Rate

The presence of the 7-methyl group in 7Me7CdG significantly slows the catalytic turnover of Klenow fragment DNA polymerase I during dCTP incorporation, compared to both unmodified dG and non-methylated 7-deaza-dG (c7Gd) [1].

Polymerase Turnover
Reported
Slowed kcat with Klenow fragment vs dG/c7Gd
Enables modeling of polymerase pausing at N7-methyl adducts
Observed with Klenow fragment; model-specific
DNA Replication Fidelity Enzymology Lesion Bypass

Partial Fpg Susceptibility vs. 7Me9CdG

In head-to-head comparisons, 7Me7CdG is cleaved by formamidopyrimidine DNA glycosylase (Fpg), whereas the 9-deaza analog N7-methyl-9-deaza-dG (7Me9CdG) is completely resistant [1]. This intermediate phenotype is unique and does not extend to c7Gd, which lacks the methyl group recognized by alkylation repair enzymes.

Fpg Glycosylase Susceptibility
Reported
Cleaved by Fpg; 7Me9CdG completely resistant
Allows study of N7-alkylguanine recognition by Fpg
Cleavage rate measurable; verify for other glycosylases
DNA Repair Base Excision Repair Glycosylase Assays

Glycosidic Bond Stability vs. N7-Methyl-dG

7Me7CdG is a chemically stable analog of the biologically important but labile adduct 2'-deoxy-7-methylguanosine (N7-methyl-dG). N7-methyl-dG undergoes rapid spontaneous depurination under physiological conditions, making its study in oligonucleotides extremely challenging. The carbon substitution at the 7-position in 7Me7CdG confers glycosidic bond stability, enabling its routine incorporation via solid-phase synthesis and use in long-term experiments [1].

Glycosidic Bond Stability
Reported
Stable against depurination; labile natural adduct reference
Enables practical incorporation into oligonucleotides for lesion studies
Verified against exonucleases; assess in long-term assay conditions
Nucleoside Chemistry Oligonucleotide Synthesis DNA Adducts

Applications of 7-Methyl-7-deaza-2'-deoxyguanosine


Stable N7-Methylguanine Oligonucleotide Synthesis

For studying the structural, thermodynamic, and biological consequences of N7-guanine methylation, 7Me7CdG is the necessary building block. Its glycosidic bond stability, as demonstrated in exonuclease resistance assays [1], enables its routine use in solid-phase DNA synthesis via standard phosphoramidite chemistry [1]. Unlike the natural N7-methyl-dG adduct, which depurinates during synthesis and handling, 7Me7CdG allows for the creation of defined, lesion-containing DNA substrates for reproducible in vitro experiments [1].

Polymerase Pausing and Lesion Bypass Kinetics

In enzymology studies focused on translesion synthesis, 7Me7CdG is required to model the kinetic effects of a major groove N7-methyl adduct. Its significantly slowed turnover rate with Klenow fragment [1] makes it a precise tool for measuring polymerase stalling without the confounding factor of spontaneous depurination. The alternative analog, c7Gd, lacks the methyl group and therefore fails to recapitulate the steric and electronic effects that cause this polymerase pausing, leading to erroneous conclusions about lesion tolerance [1].

DNA Glycosylase Substrate Recognition

For assays examining the substrate specificity of DNA repair enzymes like Fpg, 7Me7CdG provides a critical intermediate phenotype. Its cleavage by Fpg contrasts sharply with the complete resistance of the 9-deaza analog (7Me9CdG) [1]. This property makes 7Me7CdG invaluable for probing the structural determinants of glycosylase recognition, specifically the role of the N9 position and the importance of the 7-deazapurine ring in orienting the methylated base within the enzyme's active site. Using c7Gd or 7Me9CdG would not allow for this nuanced investigation [1].

Application
Selection Property
Validation Focus
Stable N7-methylguanine oligonucleotide synthesis
Glycosidic bond stability
Verify incorporation yield and lesion stability in target sequence
Translesion synthesis and polymerase pausing studies
Kinetic impairment of polymerase turnover
Confirm pausing pattern in translesion synthesis assay with replicative polymerase
DNA glycosylase substrate specificity assays
Partial Fpg susceptibility (intermediate cleavage phenotype)
Test cleavage specificity against Fpg and related base excision repair glycosylases

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